3-(Hydroxymethyl)-4-nitrosophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-4-nitrosophenol is an organic compound characterized by the presence of a hydroxymethyl group (-CH2OH) and a nitroso group (-NO) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-4-nitrosophenol typically involves the nitration of phenol followed by the introduction of a hydroxymethyl group. One common method is the nitration of phenol using nitric acid to form 4-nitrophenol, which is then reduced to 4-aminophenol. The final step involves the reaction of 4-aminophenol with formaldehyde under acidic conditions to introduce the hydroxymethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-4-nitrosophenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The hydroxyl group on the phenol ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chloromethane (CH3Cl) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-4-nitrosophenol.
Reduction: Formation of 3-(Hydroxymethyl)-4-aminophenol.
Substitution: Formation of various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
3-(Hydroxymethyl)-4-nitrosophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-4-nitrosophenol involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the hydroxymethyl group can form hydrogen bonds with biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Lacks the hydroxymethyl group but shares the nitro group.
4-Aminophenol: Contains an amino group instead of the nitroso group.
3-(Hydroxymethyl)phenol: Lacks the nitroso group but contains the hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)-4-nitrosophenol is unique due to the presence of both the hydroxymethyl and nitroso groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
161368-67-8 |
---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
3-(hydroxymethyl)-4-nitrosophenol |
InChI |
InChI=1S/C7H7NO3/c9-4-5-3-6(10)1-2-7(5)8-11/h1-3,9-10H,4H2 |
InChI Key |
GGOLBXYMRAWBID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.